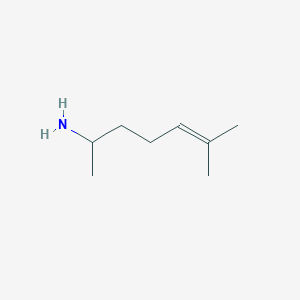

1,5-Dimethylhex-4-enylamine

Description

Contextual Significance of Unsaturated Amines in Organic Synthesis

Unsaturated amines are a class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond in conjunction with an amine functional group. wikipedia.org This combination of a nucleophilic nitrogen atom and a reactive unsaturated system imparts a rich and varied chemistry to these molecules, making them valuable building blocks in organic synthesis. wikipedia.orgrsc.org They serve as key intermediates in the construction of a wide range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and natural products. rsc.orgwhiterose.ac.uk

The reactivity of unsaturated amines allows them to participate in a variety of chemical transformations. The amine group can act as a nucleophile, while the double or triple bond can undergo addition reactions. wikipedia.org This dual reactivity is harnessed in powerful cyclization strategies, such as the aza-Prins and aza-Michael reactions, to form cyclic amines. whiterose.ac.ukorganic-chemistry.org Furthermore, the development of catalytic methods, including those utilizing transition metals like ruthenium and gold, has expanded the synthetic utility of unsaturated amines, enabling efficient and selective transformations under mild conditions. rsc.orgorganic-chemistry.orgresearchgate.net The synthesis of β-amino compounds, for instance, can be achieved through the Michael addition of amines to α,β-unsaturated olefins, a reaction that benefits from environmentally friendly, solvent-free conditions. organic-chemistry.org

Structural Characteristics and Nomenclature of 1,5-Dimethylhex-4-enylamine

The compound this compound is a primary aliphatic amine with the molecular formula C8H17N. guidechem.com Its structure consists of a six-carbon chain (hexane) with a double bond between carbons 4 and 5 (a hex-4-ene). Additionally, there are two methyl groups substituting the hexane (B92381) chain at positions 1 and 5, and an amine group attached to the first carbon.

| Property | Value | Source |

| Molecular Formula | C8H17N | guidechem.com |

| Molecular Weight | 127.23 g/mol | nih.gov |

| IUPAC Name | N,5-dimethylhex-4-en-1-amine | nih.gov |

| CAS Number | 22462-79-9 | guidechem.com |

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is N,5-dimethylhex-4-en-1-amine. nih.gov This name precisely describes the molecular structure. However, it is important to note that variations in naming can occur, and other systematic names for isomers exist, such as (Z)-N,2-dimethylhex-4-en-1-amine and 2,2-dimethylhex-5-en-1-amine. nih.govamericanelements.com

The structure of this compound presents possibilities for both structural isomerism and stereoisomerism. Structural isomers have the same molecular formula but different connectivity of atoms. For example, 2,5-dimethylhex-5-en-2-amine is a structural isomer of this compound. sigmaaldrich.com

Stereoisomerism arises from the different spatial arrangements of atoms. In the case of this compound, two main types of stereoisomerism are possible:

Geometric Isomerism: The carbon-carbon double bond between C4 and C5 can exist in two different geometric configurations: cis (or Z) and trans (or E). This depends on the relative positions of the substituents on the double-bonded carbons.

Chirality: The carbon atom at position 1 (C1) is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group, an amino group, and the rest of the carbon chain. This gives rise to two possible enantiomers, (R) and (S), at this position. The presence of a chiral center means the molecule can exist as a pair of non-superimposable mirror images. gauthmath.com

Therefore, considering both the geometric isomerism of the double bond and the chirality at C1, this compound can exist as a mixture of stereoisomers. The specific stereochemistry of a sample would depend on the synthetic route used for its preparation. For instance, the British Approved Name "Isometheptene" refers to the related compound (RS)-1,5-Dimethylhex-4-enyl(methyl)amine, indicating a racemic mixture of the R and S enantiomers. scribd.com

Structure

3D Structure

Properties

IUPAC Name |

6-methylhept-5-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINQVIAARQIDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945144 | |

| Record name | 6-Methylhept-5-en-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22462-79-9 | |

| Record name | 6-Methyl-5-hepten-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22462-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylhept-5-en-2-amine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022462799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylhept-5-en-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethylhex-4-enylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLHEPT-5-EN-2-AMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909MSN4AOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,5 Dimethylhex 4 Enylamine and Structural Analogues

Strategic Approaches to Carbon-Nitrogen Bond Formation in Alkene Systems

The formation of a C-N bond through the hydroamination of alkenes is a thermodynamically feasible but often kinetically slow process that requires catalytic activation. nih.gov A primary strategy to overcome this challenge is the use of transition metal catalysts. organicreactions.orglibretexts.org These catalysts operate through various mechanisms, but a common pathway involves the coordination of the alkene to the metal center, which activates the double bond towards nucleophilic attack by the amine. uwindsor.ca This approach is advantageous as it often utilizes readily available starting materials and provides a direct route to amine products. illinois.edu

However, the catalytic hydroamination of unactivated alkenes can be challenging, often accompanied by side reactions like alkene isomerization or telomerization. acs.org Consequently, much research has focused on developing catalyst systems that offer high yields and selectivities. organicreactions.orgacs.org Late transition metals, in particular, have proven effective due to their good functional group tolerance and relative ease of handling. acs.org These methods can be broadly categorized based on the nature of the C-N bond-forming step, including nucleophilic attack of an amine on a coordinated alkene, or the insertion of an alkene into a metal-amide or metal-hydride bond. libretexts.orgacs.orgresearchgate.net

Transition Metal-Catalyzed Hydroamination Reactions

A wide array of transition metals, including early and late transition metals, as well as rare-earth metals, have been successfully employed to catalyze hydroamination reactions. organicreactions.orgacs.org Among these, platinum, zinc, and copper have emerged as particularly versatile metals for synthesizing amines and their heterocyclic analogues through various hydroamination pathways.

Electrophilic platinum(II) complexes are effective catalysts for the intramolecular hydroamination of unactivated olefins. nih.govacs.org For instance, the reaction of γ- and δ-amino olefins in the presence of a platinum catalyst can lead to the formation of substituted pyrrolidines and piperidines, respectively. nih.gov A catalyst system comprising [PtCl₂(H₂C=CH₂)]₂ and triphenylphosphine (B44618) has been shown to successfully cyclize secondary alkylamines containing a pendant alkene, demonstrating good functional group compatibility. nih.gov

The regioselectivity of intramolecular hydroamination—determining whether a smaller or larger ring is formed (e.g., 5-exo vs. 6-endo cyclization)—is a critical aspect of the synthesis of heterocyclic amines like pyrrolidines and piperidines. unimi.itnih.gov The outcome is influenced by the substrate's structure and the nature of the catalyst. In platinum-catalyzed reactions, the polarization of the alkene, induced by electronic effects of its substituents, can direct the nucleophilic attack of the amine to the more electron-deficient carbon, thereby controlling the regioselectivity. nih.gov

Palladium-catalyzed C-H arylation has also been used to achieve highly regio- and stereoselective synthesis of cis-3,4-disubstituted pyrrolidines and piperidines. acs.org Asymmetric catalysis using chiral ligands with metals like gold has enabled the enantioselective formation of vinyl pyrrolidines and piperidines. organic-chemistry.org The choice of metal can be crucial; for example, hard Lewis acids like palladium tend to favor interaction with the more electron-rich double bond of an allene (B1206475) system, leading to vinyl-substituted rings, whereas softer acids like gold may coordinate differently, yielding regioisomeric products. unimi.it

| Substrate | Catalyst System | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Benzyl-2,2-diphenyl-4-pentenylamine | [PtCl₂(H₂C=CH₂)]₂ / PPh₃ | 1-Benzyl-2-methyl-4,4-diphenylpyrrolidine | 75% Yield | nih.gov |

| N-Tosyl γ-aminoalkene | (pyrox)Pd(II)(TFA)₂ / O₂ | Enantioenriched N-Tosyl Pyrrolidine (B122466) | High Yield & Enantioselectivity | organic-chemistry.org |

| Homopropargyl Sulfonamide | Gold(I)-bis-p-nitrobenzoate | Enantioenriched 2,5-disubstituted Pyrrolidine | High Yield & Enantioselectivity | researchgate.net |

Mechanistic studies of platinum-catalyzed hydroamination provide insight into the reaction pathway and the factors governing its efficiency. ionicviper.org A widely accepted mechanism for Pt(II)-catalyzed hydroamination of 4-pentenylamines involves several key steps. The reaction is typically initiated by the coordination of the alkene to the electrophilic platinum(II) center. ionicviper.orgacs.org This is followed by the intramolecular nucleophilic attack of the tethered amine onto the activated alkene, forming a platinum-alkyl intermediate. ionicviper.org The final step is often a protodeauration process that releases the cyclized amine product and regenerates the active catalyst. acs.org Kinetic studies and the characterization of intermediates using techniques like ³¹P {¹H} NMR spectroscopy have been instrumental in identifying the catalyst resting state and the turnover-limiting step of the catalytic cycle. ionicviper.orgresearchgate.net

Zinc-based catalysts offer an inexpensive and environmentally benign alternative for promoting hydroamination reactions. researchgate.net Zinc salts such as zinc triflate have been shown to effectively catalyze the intermolecular hydroamination of terminal alkynes with anilines, yielding products with high Markovnikov regioselectivity. nih.gov In the realm of intramolecular reactions, various zinc complexes, including aminotroponiminate zinc systems, are efficient for the cyclization of aminoalkenes to form pyrrolidines. rsc.org A highly active and simple catalytic system for the intramolecular hydroamination of secondary amines tethered to terminal alkenes combines diethylzinc (B1219324) (ZnEt₂) with an activating agent like [PhNMe₂H][B(C₆F₅)₄], which allows the reaction to proceed even at room temperature. mdpi.com

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular Hydroamination | Zn(OTf)₂ | Terminal Alkynes, Anilines | >99% Markovnikov selectivity | nih.gov |

| Intramolecular Hydroamination | ZnEt₂ / [PhNMe₂H][B(C₆F₅)₄] | Aminoalkenes | High activity at room temperature | mdpi.com |

| Indole (B1671886) Synthesis | Et₂Zn | Alkynylsulfonamides | Excellent yields of indole derivatives | rsc.org |

Copper-catalyzed hydroamination has become a robust and widely used method for synthesizing amines. nih.govillinois.edu A significant advancement in this area is the use of copper(I) hydride (CuH) catalytic systems. nih.govacs.org These reactions often employ an "umpolung" or polarity-reversed strategy, where a hydrosilane serves as the hydride source and an O-acylhydroxylamine acts as an electrophilic amine equivalent. nih.gov The catalytic cycle is proposed to begin with the generation of a phosphine-ligated copper-hydride intermediate, which then inserts into the alkene's C-C double bond. nih.gov This approach is particularly effective for the anti-Markovnikov hydroamination of terminal alkenes to produce linear aliphatic amines. nih.gov The mild reaction conditions tolerate a variety of functional groups, making it a versatile synthetic tool. nih.gov Furthermore, visible-light-induced copper catalysis has been developed for the Markovnikov hydroamination of styrenes, broadening the scope of copper-mediated methodologies. chemistryviews.org

Ruthenium-Catalyzed Hydroamination

Ruthenium complexes have emerged as effective catalysts for the hydroamination of various unsaturated substrates. researchgate.net While historically less common for this purpose compared to other metals, recent advancements have demonstrated their utility, particularly for reactions involving unactivated alkenes. nih.govberkeley.edu Ruthenium-catalyzed hydroaminations can proceed via different mechanisms, depending on the substrate and reaction conditions, leading to either Markovnikov or anti-Markovnikov products. nih.govnih.gov

One notable strategy involves the intermolecular hydroamination of unactivated terminal alkenes using an ammonia (B1221849) surrogate like 2-aminopyridine, which yields the Markovnikov addition product. nih.govberkeley.edu Mechanistic studies, including kinetic measurements and deuterium (B1214612) labeling, suggest a novel pathway that proceeds through an initial oxidative amination to form an imine, which is then subsequently reduced. nih.gov This approach avoids the need for a large excess of the alkene, a common requirement in other catalytic systems. nih.govberkeley.edu

For vinylarenes, specific ruthenium catalysts can achieve highly regioselective anti-Markovnikov hydroamination. A combination of Ru(cod)(2-methylallyl)₂, a phosphine (B1218219) ligand such as 1,5-bis(diphenylphosphino)pentane, and triflic acid has proven effective for the reaction of various secondary amines with styrene (B11656) and its derivatives, producing β-phenethylamine products in good yields and with high selectivity. nih.gov

Table 1: Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Styrene nih.gov Catalyst system: 5 mol % Ru(cod)(2-methylallyl)₂, 1,5-bis(diphenylphosphino)pentane, and triflic acid.

| Amine | Product Yield | Regioselectivity |

|---|---|---|

| Morpholine | 96% | >99% |

| Piperidine (B6355638) | 84% | >99% |

| n-Hexylmethylamine | 63% | >99% |

Rare-Earth Metal, Actinide, and Alkaline Earth Metal Catalysis

Catalyst systems based on electropositive metals, including rare-earth metals (lanthanides), actinides, and alkaline earth metals, are highly effective for hydroamination. vtt.firesearchgate.netunivie.ac.at These catalysts operate through a distinct mechanism compared to their late transition metal counterparts. The primary mode of activation involves the deprotonation of the amine to form a reactive metal-amido species, which then engages with the unsaturated substrate. vtt.fi This approach is particularly well-understood for intramolecular hydroaminations. vtt.fi

Lanthanide catalysts have been studied extensively for the hydroamination of alkenes, alkynes, allenes, and dienes. libretexts.org The catalytic cycle typically involves the insertion of the C=C bond into the metal-nitrogen bond of the amido intermediate, followed by protonolysis to release the product and regenerate the catalyst. bohrium.comacs.org In intramolecular reactions, this often proceeds through a four-membered transition state. libretexts.org The reactivity of lanthanide catalysts can be tuned by the ionic radius of the metal, with different trends observed for different classes of substrates. For intramolecular hydroamination of aminoalkenes, the reaction rate tends to increase with a larger metal ion radius. bohrium.comacs.org

Actinide and alkaline earth metal-based catalysts show mechanistic similarities to lanthanide systems and are also capable of promoting anti-Markovnikov hydroamination. vtt.fiacs.org Catalysts based on alkali metals, which are inexpensive and readily available, can readily deprotonate amines to generate highly nucleophilic species that add efficiently to unsaturated bonds. acs.org

Table 2: Influence of Lanthanide Metal Radius on Intramolecular Hydroamination (IAHA) acs.org Catalyst: (Py-CH₂-Flu)Ln(CH₂SiMe₃)₂(THF)x

| Metal (Ln) | Ionic Radius (Å) | Relative Rate of IAHA |

|---|---|---|

| Sc | 0.870 | Low |

| Y | 1.019 | Intermediate |

Group 4/5 Metal-Based Catalytic Systems

Group 4 (e.g., Titanium, Zirconium) and Group 5 metal complexes are also powerful catalysts for hydroamination reactions. vtt.firesearchgate.net Similar to rare-earth metals, these early transition metals typically activate the amine substrate. vtt.fi Titanium and zirconium-based catalysts have been successfully applied to both inter- and intramolecular hydroamination of alkynes and allenes. libretexts.orgresearchgate.net

For example, zirconium complexes can catalyze the intermolecular reaction between internal alkynes and primary arylamines, leading to either enamine or imine products depending on the substituents. libretexts.org Titanium-based catalysts can facilitate the intramolecular hydroamination of primary aminoalkenes. libretexts.org A proposed mechanism for neutral titanium catalysts involves the formation of a titanium imido species, which undergoes a [2+2] cycloaddition with the tethered alkene to form an azametallocycle intermediate. libretexts.org This intermediate then proceeds to the cyclized amine product. These systems have proven effective for creating five- and six-membered nitrogen heterocycles, although the formation of six-membered rings can be more challenging. researchgate.net

Late Transition Metal Complexes as Homogeneous Catalysts

Late transition metals, such as palladium, rhodium, iridium, and nickel, are versatile homogeneous catalysts for hydroamination. researchgate.netnih.gov These metals are generally less sensitive to air and water and offer good functional group tolerance. libretexts.orgnih.gov Unlike early transition metals, late transition metal catalysts typically activate the unsaturated carbon-carbon bond. vtt.fi The reaction can proceed through several mechanistic pathways, including:

Nucleophilic attack of the amine on a metal-coordinated alkene. libretexts.orgnih.gov

Insertion of the alkene into a metal-hydride (M-H) or metal-amide (M-N) bond. libretexts.orgnih.gov

The development of catalysts for the hydroamination of unactivated alkenes, which is thermodynamically challenging, has been a significant area of progress. nih.govescholarship.org Cationic iridium complexes, for instance, have been developed for the hydroamination of unactivated terminal and internal alkenes. nih.gov Rhodium complexes have also been successfully used, particularly for the asymmetric intramolecular hydroamination of unactivated olefins, providing access to enantioenriched pyrrolidine derivatives. nih.gov NiH-catalyzed systems have shown promise for the hydroamination of alkynes and remote hydroamination of alkenes, demonstrating excellent regiocontrol under mild conditions. snnu.edu.cn

Organocatalytic and Acid/Base-Catalyzed Hydroamination Strategies

Moving away from metal-based systems, organocatalytic and acid/base-catalyzed methods provide alternative, often more environmentally benign, routes for hydroamination. researchgate.netacs.org

Brønsted Acid-Catalyzed Hydroamination of Unsaturated Substrates

Brønsted acids can effectively catalyze the hydroamination of unsaturated compounds through an ionic pathway. nih.govrsc.orgrsc.org This strategy has been successfully applied to the functionalization of olefins. rsc.org For instance, a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can promote the Markovnikov addition of N-heterocyles to unactivated olefins, producing a wide range of N-alkylated products under mild conditions. researchgate.net This method is highly scalable and avoids the use of metal catalysts. researchgate.net

Another prominent application is the hydroamination of hydrazone-tethered olefins to synthesize pyrazolines, which are important N-heterocyclic scaffolds. nih.govrsc.org This acid-promoted cyclization provides a straightforward and practical route to these structures, offering high chemo- and regioselectivity. nih.govrsc.orgrsc.org

Table 3: Brønsted Acid-Promoted Synthesis of Pyrazolines rsc.org Substrate: β,γ-Unsaturated Hydrazones. Catalyst: Brønsted Acid.

| Product Substituent (R¹) | Product Yield |

|---|---|

| 4-MeO-C₆H₄ | 95% |

| 4-F-C₆H₄ | 99% |

| 4-Cl-C₆H₄ | 94% |

Base-Catalyzed Hydroamination Approaches

Base-catalyzed hydroamination represents an atom-economical and sustainable strategy for C-N bond formation. acs.orgnih.gov The fundamental principle of this approach is the deprotonation of the amine by the base, which enhances the amine's nucleophilicity and facilitates its attack on the unsaturated substrate. numberanalytics.com This method avoids the cost and potential toxicity associated with metal catalysts. acs.orgnih.gov

While extensively studied for activated systems like alkynes, base-catalyzed hydroamination has also been applied to olefins. acs.orgresearchgate.net Various inorganic bases (e.g., hydroxides, carbonates) and strong organic bases can be employed. acs.orgnih.gov The reaction of an amine with an alkene catalyzed by a strong base like potassium hexamethyldisilazide (KHMDS) proceeds via the formation of a highly reactive amide anion, which then adds to the double bond. researchgate.net This methodology offers a simple and environmentally friendly route to a range of primary, secondary, and tertiary amines. researchgate.net

Electrophile-Promoted Nucleophilic Cyclizations

Electrophile-promoted nucleophilic cyclization is a powerful strategy for the construction of heterocyclic compounds from unsaturated precursors. chim.it In this methodology, an electrophilic species activates a carbon-carbon double or triple bond within a molecule, rendering it susceptible to attack by an internal nucleophile, such as an amine. This process triggers a cyclization cascade, leading to the formation of carbo- and heterocyclic ring systems. chim.itbeilstein-journals.org

The reaction is initiated by the addition of an electrophile (E+) to the alkyne or alkene, forming an activated intermediate. The intramolecular nucleophilic attack by the nitrogen atom then proceeds, followed by subsequent steps to yield the final cyclic product. chim.it Various electrophiles have been successfully employed, including iodine (I₂), iodine monochloride (ICl), and mercury(II) salts. chim.itbeilstein-journals.org Mercury(II) salts, in particular, have demonstrated unique reactivity in mediating the cyclization of unsaturated bonds to create complex cyclic frameworks that are challenging to synthesize with other metal salts. beilstein-journals.org

This method has been effectively used for the synthesis of a variety of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which can be considered structural analogues of cyclized 1,5-dimethylhex-4-enylamine. For instance, the iodocyclization of ortho-alkynylanilines containing a terminal alkene chain has been shown to produce tetrahydro-β-carboline indoles. chim.it Similarly, aminomercuration reactions have been utilized in the cyclization of aminoalkenes and aminoalcohols to form substituted pyrrolidines and other bicyclic products. researchgate.net

Table 1: Examples of Electrophiles in Nucleophilic Cyclizations

| Electrophile Source | Unsaturated Precursor Type | Resulting Heterocycle Example |

|---|---|---|

| I₂ / ICl | o-Alkynylanilines | Substituted Indoles chim.it |

| Hg(OAc)₂ | 4-Cycloocten-1-ol | Fused Bicyclic Ethers researchgate.net |

| Hg(OTf)₂ | Tosylanilinoallyl Acetals | 1,4-Dihydroquinolines beilstein-journals.org |

Enantioselective and Stereospecific Synthesis of Chiral Amino-Olefins

The synthesis of chiral amines, compounds with a stereogenic center at the carbon atom bearing the amino group, is of significant interest in pharmaceutical and materials science. nih.govacs.org Achieving high enantioselectivity is a primary goal, leading to the development of several sophisticated catalytic methods.

Asymmetric hydroamination is a highly atom-economical process that involves the direct addition of an N-H bond across an unsaturated carbon-carbon bond of an alkene or alkyne. rsc.orgresearchgate.net The use of chiral catalysts enables this transformation to proceed with high enantioselectivity, yielding chiral amine products. rsc.org This method avoids the multi-step sequences often required in classical approaches. nih.gov

A range of metal-based catalysts has been developed for this purpose. Early transition metals, rare-earth metals (e.g., lanthanides), and alkaline earth metals (e.g., calcium) have been extensively studied, particularly for intramolecular hydroaminations. rsc.orgmdpi.com These catalysts are often preferred due to their high reactivity and lower toxicity compared to some late transition metals. mdpi.com For instance, chiral calcium complexes have been shown to be effective catalysts for the asymmetric hydroamination of amino-olefin substrates, achieving notable enantioselectivities. rsc.org More recently, copper-catalyzed hydroamination has emerged as a mild and general method to convert unactivated internal olefins into highly enantioenriched α-branched amines with excellent enantiomeric excess (≥ 96% ee). nih.gov

Table 2: Selected Chiral Catalyst Systems for Asymmetric Hydroamination

| Catalyst Type | Substrate Type | Key Features | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Calcium Complexes | Amino-olefins | Significant increase in ee over previous literature. rsc.org | Up to 26% rsc.org |

| Chiral Lanthanocene Complexes | Aminoalkenes | Moderate to high ee values achieved. mdpi.com | Varies (moderate to high) mdpi.com |

| Copper/Chiral Ligand | Unactivated Internal Olefins | Mild conditions, broad scope, highly enantioenriched products. nih.gov | ≥ 96% nih.gov |

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products that can be used as starting materials in asymmetric synthesis. diva-portal.org This strategy leverages the inherent chirality of the starting material to produce complex chiral target molecules. (+)-Citronellal is a prominent example of a chiral pool precursor used in the synthesis of various natural products and chiral building blocks. mdpi.comresearchgate.net

The synthesis of (−)-4-(1,5-dimethylhex-4-enyl)-2-methylphenol, for example, has been achieved starting from (+)-citronellal, demonstrating an efficient enantiospecific route. researchgate.net The existing stereocenter in citronellal (B1669106) dictates the stereochemical outcome of the synthetic sequence.

Furthermore, (S)-citronellal has been employed as an effective chiral derivatizing agent (CDA) for the enantiomeric quantification of chiral primary amines by NMR spectroscopy. researchgate.net The reaction between (S)-citronellal and a racemic amine forms a pair of diastereomeric imines. The signals for these diastereoisomers are well-resolved in the NMR spectrum, allowing for the determination of the enantiomeric excess of the original amine. researchgate.net This application underscores the utility of citronellal in stereochemical analysis and transformation.

Precursor Synthesis and Building Block Derivatization

The construction of the specific carbon framework of this compound requires versatile and efficient synthetic methods for assembling the necessary building blocks.

The formation of carbon-carbon bonds is fundamental to constructing the branched alkyl chain of the target molecule. A classic and reliable method involves the use of organometallic reagents, often generated from alkyl halides. For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li), prepared from the corresponding alkyl bromides or chlorides, can act as potent nucleophiles.

These reagents can be coupled with various electrophiles to build the desired molecular skeleton. For example, the reaction of an organometallic reagent with a ketone, such as 6-methylhept-5-en-2-one, can be used to install the dimethylhexyl moiety. Subsequent chemical transformations would then be required to introduce the amine functionality and adjust the oxidation state to arrive at the final product. The use of diorganozinc reagents in the presence of copper(I) salts represents another sophisticated method for forming C-C bonds via allylic substitution reactions. uni-muenchen.de

In the context of synthesizing amino-olefins, a convergent approach might involve the preparation of two key fragments: one containing the amine functionality and another possessing the olefinic part. These fragments can then be joined using a robust and selective coupling reaction. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose, often utilizing unsaturated linkers like boronic acids or esters. uni-muenchen.de For example, an alkenyl boronate could be coupled with an aryl or alkyl halide fragment that bears a protected amino group. This strategy allows for the late-stage connection of complex, pre-functionalized building blocks. uni-muenchen.deresearchgate.net Biocatalysis is also emerging as a powerful tool in convergent synthesis, utilizing enzymes like amide bond synthetases to ligate fragments with high chemoselectivity. nih.gov

Metathesis Reactions in Amino-Olefin Construction

Metathesis reactions have emerged as a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon double bonds. wikipedia.org Among the various types of metathesis reactions, ring-closing metathesis (RCM) and cross-metathesis (CM) are particularly instrumental in the construction of complex molecules, including acyclic and cyclic amino-olefins. acs.orgacs.orgnih.govmdpi.com These methods offer strategic advantages in the synthesis of this compound and its structural analogues by enabling the direct formation of the olefinic bond within an amine-containing framework.

The application of olefin metathesis to substrates containing amine functionalities is not without its challenges. The basic nature of the amine can lead to the deactivation of the commonly employed ruthenium and molybdenum-based catalysts. rsc.orgbeilstein-journals.orgresearchgate.net This interaction can occur through coordination of the nitrogen lone pair to the metal center, thereby inhibiting the catalytic cycle. To circumvent this issue, various strategies have been developed, primarily involving the protection of the amine group to reduce its nucleophilicity and basicity. Common protecting groups include carbamates, amides, and sulfonamides, which can be readily introduced and subsequently removed under mild conditions. beilstein-journals.org An alternative approach involves the in situ or a priori formation of ammonium (B1175870) salts, which also effectively prevents catalyst deactivation. beilstein-journals.org

Cross-metathesis provides a direct route to acyclic amino-olefins, such as this compound, by coupling two smaller olefinic fragments. For instance, the synthesis of a precursor to this compound could be envisioned through the cross-metathesis of a protected amino-alkene with a suitable olefin partner. The choice of catalyst, solvent, and reaction temperature is crucial for achieving high yields and selectivity. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often favored due to their higher activity and broader functional group tolerance. nih.gov

Ring-closing metathesis, on the other hand, is a powerful technique for the synthesis of cyclic amino-olefin analogues. acs.orgnih.govorganic-chemistry.org This intramolecular reaction involves the cyclization of a diene-containing amine precursor. The reaction is driven by the formation of a stable cyclic alkene and the release of a small volatile olefin, such as ethylene. wikipedia.org The size of the resulting ring is determined by the length of the hydrocarbon chain separating the two terminal alkenes. This methodology has been successfully employed to synthesize a wide variety of nitrogen-containing heterocycles. mdpi.comnih.gov

The following table summarizes representative examples of metathesis reactions used in the synthesis of amino-olefins, illustrating the typical catalysts, substrates, and reaction conditions employed. While a direct synthesis of this compound via metathesis is not explicitly reported in the literature, these examples provide a strong basis for the development of such synthetic routes.

| Entry | Reactant(s) | Catalyst | Reaction Type | Product | Yield (%) | Reference |

| 1 | N,N-Diallyl-p-toluenesulfonamide | Grubbs II | RCM | 1-Tosyl-2,5-dihydro-1H-pyrrole | 97 | nih.gov |

| 2 | N-Allyl-N-(2-methylallyl)tosylamide | Grubbs II | RCM | 4-Methyl-1-tosyl-1,2,3,6-tetrahydropyridine | 95 | nih.gov |

| 3 | Homoallylic alcohol and vinylketone | Not specified | CM/Oxidation | Unsaturated 1,5-dicarbonyl | Not specified | nih.gov |

| 4 | Diallylamines | Grubbs catalyst | RCM/Aromatization | N-Sulfonyl- and N-acylpyrroles | Good | organic-chemistry.org |

| 5 | Achiral N-containing trienes | Chiral Mo complexes | Asymmetric RCM | Optically enriched cyclic amines | up to >98% ee | acs.org |

Reactivity and Reaction Mechanisms of 1,5 Dimethylhex 4 Enylamine

Intramolecular Cyclization Cascades

The structure of 1,5-dimethylhex-4-enylamine, featuring both an amine nucleophile and an alkene in the same molecule, makes it a suitable substrate for intramolecular cyclization reactions. These reactions, often catalyzed by transition metals or organometallic complexes, proceed via the addition of the N-H bond across the carbon-carbon double bond, leading to the formation of cyclic amines.

Formation of Substituted Pyrrolidines

The intramolecular hydroamination/cyclization of aminoalkenes is a prominent method for the synthesis of substituted pyrrolidines. nih.govdatapdf.com In the case of aminoalkenes with a suitable tether length, such as hex-4-enylamine (B1658227) derivatives, a 5-exo-trig cyclization is generally favored, leading to the formation of a five-membered pyrrolidine (B122466) ring.

Research involving the closely related substrate, 2,2-dimethyl-hex-4-enylamine, in organolanthanide-catalyzed hydroamination has demonstrated the formation of the corresponding 2-ethyl-4,4-dimethylpyrrolidine. amazonaws.com The reaction, however, was noted to be sluggish, highlighting the influence of the substrate's substitution pattern on reactivity. datapdf.com Chiral C1-symmetric organolanthanide catalysts have been employed to achieve the asymmetric cyclohydroamination of 2,2-dimethylhex-4-enylamine, yielding chiral 2-substituted pyrrolidines with enantiomeric ratios as high as 84:16. datapdf.com

The general transformation can be represented as follows:

Formation of Substituted Piperidines

The formation of six-membered piperidine (B6355638) rings via intramolecular cyclization of this compound would necessitate a 6-endo-trig cyclization pathway. While the formation of piperidines from other aminoalkenes has been reported, specific studies detailing the formation of substituted piperidines from this compound are not extensively documented in the reviewed literature. datapdf.comnih.gov Generally, for terminally unsubstituted aminoalkenes of this chain length, the 5-exo-trig cyclization to form pyrrolidines is kinetically favored over the 6-endo-trig pathway according to Baldwin's rules. However, the presence of substituents and the nature of the catalyst can influence this regioselectivity. nih.gov

Influence of Alkenyl and Amine Substitution on Ring Closure

The substitution pattern on both the alkenyl chain and the amine nitrogen significantly impacts the rate and selectivity of the intramolecular cyclization. The presence of two methyl groups at the 1- and 5-positions of the hex-4-enylamine chain influences the conformation of the substrate and the transition state of the cyclization.

Studies on the organolanthanide-catalyzed hydroamination of 2,2-dimethyl-hex-4-enylamine have shown that the cyclization is sluggish. datapdf.com This reduced reactivity can be attributed to steric hindrance caused by the gem-dimethyl group at the position alpha to the nitrogen atom, which can disfavor the approach of the bulky catalyst and the subsequent insertion of the alkene into the metal-nitrogen bond.

In contrast, the cyclization of a related substrate, trans-2-aminohept-5-ene, which has a single methyl group at the carbon adjacent to the nitrogen, proceeds with high diastereoselectivity, favoring the trans-substituted pyrrolidine. datapdf.com This highlights the subtle yet crucial role of substituent placement in dictating the stereochemical outcome.

The following table summarizes the diastereoselectivity observed in the intramolecular hydroamination of trans-2-aminohept-5-ene with different catalysts.

| Entry | Precatalyst | Nt | trans/cisa | Conversion (%) |

|---|---|---|---|---|

| 1 | (CGC)SmN(TMS)2 (7a) | 0.41 | 11:1 | 95 |

| 2 | (CGC)YN(TMS)2 (7b) | 0.23 | 16:1 | 90 |

| 3 | (CGC)YbCH(TMS)2 (7c)b | 15:1 | 91 | |

| 4 | (CGC)LuCH(TMS)2 (7d) | 0.23 | 15:1 | 77 |

a Determined by 1H NMR spectroscopy and GC-MS. b Turnover frequency (Nt) could not be accurately determined by NMR due to paramagnetism. datapdf.com

Stereochemical Control in Cyclization Processes

Achieving stereocontrol in the formation of new chiral centers is a key objective in synthetic chemistry. In the context of the intramolecular cyclization of this compound, two new stereocenters can be potentially formed. The use of chiral catalysts allows for the enantioselective synthesis of the resulting heterocyclic products.

Asymmetric cyclohydroamination of 2,2-dimethyl-hex-4-enylamine has been achieved using chiral C1-symmetric organolanthanide catalysts, leading to the formation of the corresponding pyrrolidine with an enantiomeric ratio of up to 84:16. datapdf.com The stereochemical outcome is dictated by the interaction of the substrate with the chiral ligand environment of the catalyst during the key C-N bond-forming step.

Detailed Mechanistic Investigations of Hydroamination

The mechanism of intramolecular hydroamination is believed to proceed through a series of steps involving the catalyst, typically an organometallic complex. The generally accepted catalytic cycle for organolanthanide-catalyzed hydroamination involves:

Protonolysis: The amine substrate reacts with the organometallic precatalyst to form a catalytically active lanthanide-amido complex.

Alkene Insertion: The tethered alkene coordinates to the metal center and subsequently inserts into the metal-nitrogen bond. This is often the rate-determining step.

Protonolysis/Product Release: The resulting lanthanide-alkyl intermediate is protonated by another molecule of the amine substrate, releasing the cyclized product and regenerating the active catalyst. nih.gov

Kinetic Studies of Primary and Secondary Aminoalkene Activation

While specific kinetic data for the hydroamination of this compound are not extensively reported, studies on related aminoalkenes provide valuable insights into the reaction kinetics. For many organolanthanide-catalyzed hydroaminations of primary aminoalkenes, the reaction rate is found to be first-order in catalyst concentration and zero-order in substrate concentration. nih.gov This is consistent with a mechanism where the insertion of the alkene into the metal-amide bond is the turnover-limiting step. nih.gov

However, deviations from this zero-order dependence on substrate concentration can occur. For instance, in the cyclization of 2,2-dimethylpent-4-enylamine, the reaction rates and enantioselectivities were found to be dependent on the substrate concentration. Higher rates and enantioselectivities were observed under dilute conditions, suggesting a shift in the reaction mechanism to a less selective pathway at higher concentrations, possibly involving the formation of higher coordinate catalyst species.

The thermal stability of the catalytically active lanthanide-amido complexes is also a crucial factor. Studies have shown that catalytically-active lanthanide-amido complexes are thermally robust species, capable of mediating the cyclization at elevated temperatures. nih.govdatapdf.com

Exploration of Transition States and Reactive Intermediates

The study of transition states and reactive intermediates is crucial for understanding the detailed mechanism of any chemical reaction. For this compound, reactions can proceed through various intermediates depending on the reagents and conditions.

For instance, in acid-catalyzed reactions involving the alkene, a carbocation intermediate is expected. The stability of this intermediate would follow Markovnikov's rule, with the positive charge preferentially forming on the more substituted carbon atom (C5). This tertiary carbocation would be a key intermediate in addition reactions.

In radical reactions, such as radical addition to the double bond, the formation of the most stable radical intermediate would dictate the regioselectivity of the outcome. For the alkene in this compound, this would again be the tertiary radical at the C5 position.

Intramolecular reactions, such as cyclization, would proceed through cyclic transition states. The geometry of these transition states, whether chair-like or boat-like, and the steric interactions of the methyl groups would determine the stereochemical outcome of the products, such as the formation of substituted piperidines. While specific experimental studies on the transition states for this exact molecule are not prevalent in the literature, computational chemistry could provide significant insights into the energy profiles and geometries of these transient species.

Kinetic Isotope Effect Measurements

The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org By replacing a specific atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the rate-determining step of a reaction can be identified. wikipedia.orgdatapdf.com

For this compound, several KIE studies could be envisioned to elucidate its reaction mechanisms:

Deuterium (B1214612) KIE at C2: To probe reactions involving the C-H bond adjacent to the amine, such as in enzymatic or oxidative processes, one could measure the kH/kD ratio. A primary KIE (typically >2) would suggest that the C-H bond is broken in the rate-determining step. wikipedia.org

Deuterium KIE at the Allylic Position (C3): Investigating the KIE at the allylic C3 position could reveal details about reactions involving this site, such as allylic substitution. A secondary KIE might be observed, providing information about changes in hybridization at this carbon in the transition state.

Heavy Atom KIE at the Amine Nitrogen: Using ¹⁵N labeling, one could study the KIE for reactions directly involving the amine group, such as amidation or alkylation. The magnitude of the ¹⁴N/¹⁵N KIE, though small (typically 1.02-1.05), can provide evidence for the degree of bond formation or cleavage at the nitrogen atom in the transition state. chemrxiv.org

While specific KIE measurements for this compound are not widely published, the principles of KIE analysis provide a clear framework for how such studies would be conducted to probe its reaction mechanisms. chemrxiv.orgnih.govharvard.edu

Functional Group Transformations and Derivatization

The presence of both an amine and an alkene allows for a wide range of functional group transformations and the synthesis of various derivatives.

Allylic Substitution Reactions

The allylic C-H bonds at the C3 position of this compound are potential sites for substitution reactions. These reactions typically proceed via intermediates that stabilize the resulting radical or charge. Palladium-catalyzed allylic substitution is a common method for forming new carbon-carbon or carbon-heteroatom bonds at an allylic position. thieme-connect.dethieme-connect.de In such a reaction, a π-allylpalladium complex would be formed as an intermediate. thieme-connect.de The amine group within the molecule could potentially act as a ligand for the metal catalyst, influencing the reaction's stereochemistry and regioselectivity.

Table 1: Potential Reagents for Allylic Substitution

| Reagent Type | Example Reagent | Potential Product |

|---|---|---|

| Halogenating Agent | N-Bromosuccinimide (NBS) | 3-Bromo-1,5-dimethylhex-4-enylamine |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | 1,5-Dimethylhex-4-en-3-ol-amine |

| Palladium Catalyst & Nucleophile | Pd(PPh₃)₄ / Malonate | Substituted malonate derivative at C3 |

Reactions Involving the Alkene Moiety (e.g., Hydrogenation, Epoxidation)

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions.

Hydrogenation: The alkene can be reduced to an alkane through catalytic hydrogenation. This reaction converts this compound into its saturated analog, 1,5-Dimethylhexylamine. A known synthesis route involves the hydrogenation of 6-Methyl-5-hepten-2-one in the presence of ammonia (B1221849), where the unsaturated amine is an intermediate that is subsequently reduced. chemicalbook.com

Table 2: Hydrogenation of this compound Precursor

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Methyl-5-hepten-2-one | Ammonia, Hydrogen, tert-Butyl alcohol | 1,5-Dimethylhexylamine | 5% | chemicalbook.com |

| 6-Methyl-5-hepten-2-one | Ammonia, Hydrogen, tert-Butyl alcohol | This compound | 15% | chemicalbook.com |

This data reflects a one-pot reaction where this compound is an intermediate in the synthesis of 1,5-dimethylhexylamine.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids (like m-CPBA) or other epoxidizing agents. Due to the trisubstituted nature of the double bond, the epoxidation is expected to be efficient. The resulting epoxide, 2,2-dimethyl-3-(1-methyl-1,2-epoxyethyl)propane-amine, would be a versatile intermediate for further synthesis, as the epoxide ring can be opened by various nucleophiles. Studies on similar molecules like 1,5-hexadiene (B165246) show that epoxidation can be optimized by controlling temperature, catalyst loading, and reaction time. mdpi.com

Amine Functionalization (e.g., Amidation, Alkylation)

The primary amine group is nucleophilic and can readily undergo a variety of common transformations.

Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. For example, reacting this compound with acetyl chloride would produce N-(1,5-dimethylhex-4-enyl)acetamide. These amidation reactions are typically robust and high-yielding.

Alkylation: The primary amine can be alkylated to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts. Reductive amination, for instance, involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to form a more substituted amine. Direct alkylation with alkyl halides can also be performed, though it can sometimes be difficult to control the degree of alkylation, leading to mixtures of products.

Table 3: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Amidation | Acetic Anhydride | N-Substituted Amide |

| Sulfonamidation | Tosyl Chloride | N-Substituted Sulfonamide |

| Alkylation | Methyl Iodide | Secondary, Tertiary, or Quaternary Amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl derivative |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR analyses provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 1,5-dimethylhex-4-enylamine molecule.

In a typical ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, while the chemical shift (δ) indicates the electronic environment of each proton. The integration of these signals reveals the relative number of protons, and the splitting pattern (multiplicity), governed by the coupling constant (J), provides information about adjacent protons.

The ¹³C NMR spectrum, usually acquired with complete proton decoupling, shows a single peak for each chemically unique carbon atom. The chemical shift of these signals is indicative of the carbon's hybridization and the nature of its attached atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. While specific, detailed NMR data for this compound is not extensively published, the expected shifts can be predicted based on its structure.

For illustrative purposes, NMR data for a related structural isomer, 2,2-dimethyl-hex-4-enylamine, demonstrates the type of information obtained from such an analysis. amazonaws.com

Table 1: Representative ¹H and ¹³C NMR Data for 2,2-dimethyl-hex-4-enylamine in C₆D₆ and CDCl₃ Data sourced from a study on organolanthanide-catalyzed hydroamination. amazonaws.com

| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling (J in Hz) | Assignment |

| ¹H NMR | 5.46-5.41 | m | =CH- |

| (400 MHz, C₆D₆) | 2.28 | s | -CH₂-NH₂ |

| 1.97 | dt, J = 5.2, 8.4 | =CH-CH₂- | |

| 1.57 | d, J = 4.8 | =CH-CH₃ | |

| 1.21 | m | -CH₂- | |

| 0.75 | s | C(CH₃)₂ | |

| 0.61 | brs | -NH₂ | |

| ¹³C NMR | 132.0 | =CH- | |

| (125 MHz, CDCl₃) | 123.8 | =CH- | |

| 53.2 | -CH₂-NH₂ | ||

| 39.8 | -CH₂- | ||

| 25.1 | C(CH₃)₂ | ||

| 22.3 | -C(CH₃)₂ | ||

| 13.1 | =CH-CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula, distinguishing it from other formulas with the same nominal mass. uni-muenchen.de

For this compound, the molecular formula is C₈H₁₇N. guidechem.com The theoretical exact mass for the neutral molecule and its protonated form [M+H]⁺ can be calculated and compared to the experimentally determined value. This comparison is critical for confirming the compound's identity, especially in complex samples or when verifying the outcome of a synthesis. researchgate.net

While specific HRMS data for this compound is scarce in the literature, data for its isomers confirms the utility of this method. For example, the related compound 2,2-dimethyl-hept-4-enylamine (C₉H₁₉N) was analyzed by HRMS. amazonaws.com

Table 2: Example HRMS Data for an Aminoalkene Data for trans-2,2-Dimethyl-hept-4-enylamine. amazonaws.com

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 141.15175 | 141.15171 |

This high degree of accuracy between the calculated and found mass provides strong evidence for the assigned molecular formula.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule. rsc.orgwiley-vch.de

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H) and alkene (C=C, =C-H) functional groups.

Table 3: Expected and Representative IR Absorption Frequencies for an Unsaturated Amine Representative data from the related compound trans-2,2-Dimethyl-hept-4-enylamine. amazonaws.com

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Representative Found Value (cm⁻¹) amazonaws.com |

| N-H Stretch | Primary Amine | 3300-3500 (two bands) | 3388, 3312 |

| =C-H Stretch | Alkene | 3010-3100 | 3026 |

| C-H Stretch | Alkane | 2850-2960 | 2958, 2930, 2870 |

| C=C Stretch | Alkene | 1640-1680 | Not specified |

| N-H Bend | Primary Amine | 1590-1650 | 1618 |

The presence of these key bands in an IR spectrum provides qualitative confirmation of the compound's primary amine and alkene functionalities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. plos.org This technique is highly effective for separating volatile compounds in a mixture, determining the purity of a substance, and identifying individual components based on their mass spectra. researchgate.net

In the context of this compound, GC-MS is used to:

Assess Purity: A pure sample will ideally show a single peak in the gas chromatogram. The presence of other peaks indicates impurities, which can be identified by their mass spectra.

Analyze Mixtures: GC-MS can separate this compound from its structural isomers, starting materials, or by-products of a reaction. The separation of isomers can be challenging but is often achievable with this method. lcms.cz

Confirm Identity: The mass spectrometer fragments the compound into characteristic ions. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to library data for confirmation. nih.gov For instance, the mass spectrum of a related structure, Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-, shows a distinct pattern that aids in its identification. nist.gov

X-ray Crystallography for Definitive Solid-State Structure Elucidation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid crystalline material. It provides precise information on bond lengths, bond angles, and stereochemistry. Since this compound is a liquid at room temperature, it cannot be analyzed directly by this method.

However, it can be converted into a stable, crystalline derivative, such as a salt (e.g., hydrochloride or hydrobromide) or a metal complex. The structure of this solid derivative can then be determined by single-crystal X-ray diffraction. This approach has been successfully used to elucidate the structures of organometallic complexes derived from related aminoalkenes. researchgate.netrsc.org The resulting crystal structure provides unambiguous proof of the compound's constitution and the spatial relationship of its atoms, confirming the connectivity established by NMR and other spectroscopic techniques. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties and reaction mechanisms.

While no specific DFT studies on 1,5-Dimethylhex-4-enylamine are publicly available, this methodology could be applied to understand its reactivity. For instance, DFT calculations could elucidate the mechanism of reactions such as hydroamination, oxidation, or its synthesis. By calculating the energies of reactants, products, and intermediates, a complete reaction profile can be constructed. A key aspect of this is the localization of transition states, which are the energy maxima along the reaction coordinate. The geometry and energy of these transition states provide critical insights into the reaction kinetics.

For example, a DFT study could model the protonation of the amine group, a fundamental step in many of its potential reactions. Calculations would provide the proton affinity and the structural changes upon protonation. Such studies on aliphatic amines have shown that DFT can accurately predict their basicity when solvent effects are included. semanticscholar.orgornl.gov Similarly, the reactivity of the alkene group, for instance in an electrophilic addition reaction, could be modeled to predict regioselectivity and stereoselectivity. Computational studies on terpene biosynthesis often employ DFT to understand complex cyclization and rearrangement reactions involving carbocation intermediates, a scenario that could be relevant to the reactivity of the unsaturated chain of this compound. nih.govacs.org

Illustrative Example: Hypothetical DFT Data for Amine Protonation

To illustrate, the following table presents hypothetical thermodynamic data for the protonation of this compound, as would be calculated using a DFT method like B3LYP with a suitable basis set and a continuum solvent model.

| Species | Electronic Energy (Hartree) | Gibbs Free Energy in Solution (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| This compound | -350.12345 | -220050.5 | 0.0 |

| H₃O⁺ | -76.78901 | -48190.2 | - |

| [1,5-Dimethylhex-4-enylammonium]⁺ | -350.56789 | -220265.1 | -214.6 |

| H₂O | -76.43210 | -47966.8 | - |

Note: This data is purely illustrative and does not represent actual computational results.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. nih.gov For a flexible molecule like this compound, MD simulations would be essential to explore its vast conformational space.

An MD simulation would involve placing the molecule in a simulated environment, such as a box of solvent molecules, and solving Newton's equations of motion for every atom. This would generate a trajectory of atomic positions over time. Analysis of this trajectory can reveal:

Preferred Conformations: By analyzing the distribution of dihedral angles and distances, the most stable, low-energy conformations of the molecule can be identified.

Flexibility: The root-mean-square fluctuation (RMSF) of atoms can indicate which parts of the molecule are more rigid or flexible. nsf.gov

Solvent Effects: The arrangement of solvent molecules around the amine and alkene groups can be studied to understand how the solvent might influence reactivity. semanticscholar.org

Understanding the conformational landscape is crucial for predicting reactivity. The accessibility of the nitrogen lone pair and the π-electrons of the double bond in the dominant conformations would dictate their availability for chemical reactions.

Illustrative Example: Key Dihedral Angles for Conformational Analysis

The table below illustrates the kind of data that could be extracted from an MD simulation to characterize the conformation around the C4-C5 bond.

| Dihedral Angle (C3-C4-C5-C6) | Torsion Energy (kcal/mol) | Population (%) |

| ~60° (gauche) | 1.2 | 30 |

| ~180° (anti) | 0.0 | 65 |

| ~ -60° (gauche) | 1.2 | 5 |

Note: This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govmdpi.com

No QSAR studies involving this compound have been published. However, if a series of its derivatives were synthesized and tested for a particular biological activity (e.g., antimicrobial or enzyme inhibitory activity), a QSAR study could be performed. The process would involve:

Data Collection: A dataset of derivatives with their measured biological activities would be compiled.

Descriptor Calculation: For each derivative, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molar refractivity, electronic properties, topological indices) would be calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model correlating the descriptors with the activity.

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. QSAR studies are frequently applied to classes of compounds like aliphatic amines to predict properties ranging from toxicity to receptor binding affinity. researchgate.netacs.org

Illustrative Example: Hypothetical QSAR Data for this compound Derivatives

This table shows a hypothetical dataset for a QSAR study on derivatives with antibacterial activity.

| Derivative (R group on Amine) | LogP | Polar Surface Area (Ų) | Predicted pMIC |

| -H | 2.8 | 26.0 | 4.5 |

| -CH₃ | 3.2 | 26.0 | 4.8 |

| -CH₂CH₂OH | 2.5 | 46.2 | 5.2 |

| -C(=O)CH₃ | 2.3 | 43.4 | 4.1 |

Note: pMIC = -log(Minimum Inhibitory Concentration). This data is for illustrative purposes only.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. Methods like DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. rsc.orgnih.gov

For this compound, DFT calculations could provide a theoretical NMR spectrum. This involves calculating the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule. nih.gov These shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing the predicted spectrum with an experimental one can confirm the structure or help assign specific signals. This is particularly useful for complex molecules with overlapping peaks. researchgate.net Recent advancements combine DFT calculations with machine learning to achieve even higher accuracy in predicting NMR spectra. d-nb.info

Illustrative Example: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides a set of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as might be predicted by DFT calculations.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | 1.15 (d) | 22.5 |

| C2 | 2.90 (m) | 48.0 |

| C3 | 1.45 (m) | 35.1 |

| C4 | 5.10 (t) | 124.5 |

| C5 | - | 132.0 |

| C6 | 1.60 (s) | 25.7 |

| C1' (on C2) | 0.95 (d) | 20.1 |

| C5' (on C5) | 1.68 (s) | 17.8 |

Note: This data is hypothetical and serves as an illustration of computational output. Multiplicities (s=singlet, d=doublet, t=triplet, m=multiplet) are estimated based on structure.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The molecular structure of 1,5-Dimethylhex-4-enylamine, featuring a primary amine and a trisubstituted alkene, presents multiple avenues for its use as a versatile building block in organic synthesis. Amines are crucial intermediates in the chemical industry due to their nucleophilic nature, which imparts high reactivity. acs.orgbenthamscience.com

The primary amine group can undergo a wide array of chemical transformations, including but not limited to:

N-Alkylation, N-Arylation, and N-Acylation: These reactions allow for the introduction of various substituents, leading to a diverse range of derivatives.

Reductive Amination: Reaction with aldehydes and ketones can generate more complex secondary and tertiary amines. mdpi.com

Formation of Imines and Enamines: These intermediates are pivotal in C-C bond-forming reactions.

Synthesis of Heterocycles: The amine functionality can be incorporated into nitrogen-containing ring systems, which are prevalent in pharmaceuticals and agrochemicals. sciencedaily.com

The alkene moiety offers a complementary site for functionalization. It can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation. Furthermore, the allylic position is susceptible to oxidation, providing another handle for molecular elaboration. The inherent chirality that can be present in such terpene-derived amines makes them particularly valuable as synthons for the enantioselective synthesis of natural products and other biologically active molecules. researchgate.netnih.gov

Ligand Design and Synthesis for Organometallic Catalysis

Chiral ligands are indispensable in asymmetric catalysis for the production of enantiomerically pure compounds, a critical aspect in the pharmaceutical industry. Terpene derivatives, due to their natural chirality and structural diversity, have been extensively explored as scaffolds for the synthesis of new chiral ligands for organometallic catalysts. researchgate.netnih.gov

This compound can be envisioned as a precursor for several types of chiral ligands:

P,N-Ligands: The amine group can be functionalized with phosphine (B1218219) moieties to create bidentate P,N-ligands. Such ligands have demonstrated high efficacy in a variety of asymmetric transformations, including hydrogenations and C-C bond-forming reactions.

N,N-Ligands: Dimerization or reaction with other nitrogen-containing molecules could lead to chiral N,N-ligands, which are prominent in oxidation and cyclopropanation reactions.

Salen-type Ligands: Condensation of the amine with salicylaldehyde (B1680747) derivatives can produce chiral Salen-type ligands, which are well-known for their applications in various catalytic processes.

The stereochemical features of metal complexes with terpene-based ligands are a subject of significant research, and the application of such complexes in asymmetric transition metal catalysis is a burgeoning field. researchgate.netscispace.com The specific stereochemistry of this compound would be crucial in determining the selectivity of the resulting catalyst.

Precursor in the Synthesis of Complex Natural Products

Terpenes and their functionalized derivatives are frequently utilized as starting materials in the total synthesis of complex natural products. nih.govbaranlab.orgnih.gov The isoprene (B109036) units that form the backbone of these molecules are common structural motifs in a vast array of natural products. britannica.comnih.gov

This compound, as a C8 isoprenoid amine, could serve as a key fragment in the synthesis of larger, more complex molecules. Its structural features could be strategically employed in retrosynthetic analysis to disconnect target molecules into simpler, more accessible precursors. The combination of its carbon skeleton and the versatile amine functionality allows for its incorporation into various synthetic strategies. For instance, the amine could be used to direct cyclization reactions or to introduce nitrogen into the target molecule. The synthesis of alkaloids and other nitrogen-containing natural products often relies on chiral amine building blocks.

The biosynthesis of many natural products involves the enzymatic manipulation of isoprenoid precursors. frontiersin.org Synthetic chemists often mimic these pathways, and small, functionalized isoprenoid building blocks are therefore of high value.

Potential in Polymer and Materials Chemistry (Hypothetical)

The development of sustainable polymers from renewable resources is a primary objective in modern materials science. rsc.orgresearchgate.net Terpenes are recognized as a promising class of bio-based monomers for the synthesis of novel polymers. taylorfrancis.com The functional groups present on terpene derivatives can be exploited for various polymerization techniques.

The amine and alkene functionalities of this compound suggest its potential as a monomer or a modifier in polymer chemistry:

Polyamide Synthesis: The primary amine group can react with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the terpene-based structure into the polymer backbone could impart unique properties such as altered thermal stability, biodegradability, and mechanical characteristics.

Epoxy Resins: Primary amines are commonly used as curing agents for epoxy resins. The use of a bio-based amine like this compound could contribute to the development of more sustainable thermosetting materials.

Polymer Modification: The amine group can be used to functionalize existing polymers, introducing new properties or providing sites for further reactions. The alkene could also be utilized for post-polymerization modifications.

The table below summarizes the potential applications of this compound based on its chemical structure and the known applications of related compounds.

| Application Area | Specific Use | Relevant Functional Group(s) |

| Organic Synthesis | Versatile Building Block | Primary Amine, Alkene |

| Precursor for Chiral Ligands | Primary Amine | |

| Natural Product Synthesis | Isoprenoid backbone, Primary Amine | |

| Materials Science | Monomer for Polyamides | Primary Amine |

| Curing Agent for Epoxy Resins | Primary Amine | |

| Polymer Modification | Primary Amine, Alkene |

Future Perspectives and Research Directions

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are paramount in modern chemical manufacturing. Future research will undoubtedly focus on developing environmentally benign synthetic pathways to 1,5-Dimethylhex-4-enylamine. This involves a shift away from traditional methods that may utilize harsh reagents, generate significant waste, and consume large amounts of energy. Key research directions include:

Utilization of Renewable Feedstocks: Investigating the synthesis of this compound from bio-renewable sources instead of petroleum-based starting materials.

Atom Economy Maximization: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste.

Use of Greener Solvents: Exploring the use of water, supercritical fluids, or ionic liquids as reaction media to replace volatile and hazardous organic solvents.

| Research Area | Focus | Potential Impact |

| Renewable Feedstocks | Synthesis from biomass-derived precursors. | Reduced reliance on fossil fuels and lower carbon footprint. |

| Atom Economy | Designing high-yield, low-waste reactions. | Increased efficiency and reduced environmental pollution. |

| Green Solvents | Replacement of traditional organic solvents. | Improved safety and reduced environmental contamination. |

Discovery of Novel Catalytic Systems for Challenging Transformations

Catalysis is at the heart of efficient chemical synthesis. The development of novel catalytic systems for the production of this compound can lead to milder reaction conditions, higher selectivity, and improved yields. Future research in this area should target:

Homogeneous and Heterogeneous Catalysis: Designing and screening new metal-based or organocatalytic systems for key synthetic steps, such as amination and C-N bond formation.

Enantioselective Catalysis: Developing chiral catalysts to produce specific stereoisomers of this compound, which is crucial for applications in pharmaceuticals and agrochemicals.

Exploration of Bio-Inspired Synthetic Methodologies

Nature provides a rich blueprint for efficient and selective chemical transformations. Bio-inspired synthesis seeks to mimic enzymatic processes to achieve reactions that are often difficult to replicate with traditional chemical methods. For this compound, this could involve:

Enzymatic Synthesis: Utilizing isolated enzymes or whole-cell biocatalysts to perform key steps in the synthesis, such as the stereoselective amination of a ketone precursor.

Biomimetic Catalysis: Developing synthetic catalysts that mimic the active sites of enzymes to achieve high efficiency and selectivity under mild conditions.

| Methodology | Approach | Advantages |

| Enzymatic Synthesis | Use of enzymes or whole-cell systems. | High selectivity, mild reaction conditions, environmentally friendly. |

| Biomimetic Catalysis | Synthetic catalysts inspired by enzyme active sites. | Combines the robustness of synthetic catalysts with the selectivity of enzymes. |

Advanced Characterization of Transient Intermediates in Reaction Pathways